4-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO2S/c1-19-12(9-3-2-4-11(16)5-9)7-17-14(18)13-6-10(15)8-20-13/h2-6,8,12H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRTGDQZCFTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CS1)Br)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “4-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide” are currently unknown. This compound is likely to interact with multiple receptors, given the broad-spectrum biological activities of similar indole derivatives.
Mode of Action
Based on its structural similarity to other indole derivatives, it may bind with high affinity to its targets, causing changes in their function. The bromo and fluoro groups on the compound could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Similar compounds have been found to impact a variety of pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Pharmacokinetics
The molecular weight of a similar compound, Benzamide, N- (4-fluorophenyl)-2-bromo-, is 294.119, which might give us some clues about its pharmacokinetic properties.
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of 4-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide?
Methodological Answer: Synthesis requires multi-step organic reactions (e.g., Suzuki coupling for aryl-aryl bonds, amidation for carboxamide formation). Critical parameters include:
- Temperature control (e.g., 0–5°C for bromine substitution to avoid side reactions) .
- Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency) .
- Catalyst optimization (e.g., Pd(PPh₃)₄ for Suzuki coupling yields >80% with minimal byproducts) .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Q2. How is the compound structurally validated in academic research?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine deshields adjacent thiophene protons; fluorophenyl signals appear as doublets due to coupling) .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 410.97 for C₁₄H₁₂BrFNO₂S) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles .
Advanced Mechanistic and Biological Studies
Q. Q3. What experimental strategies are used to analyze the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Models binding affinities with enzymes (e.g., kinase inhibition studies using AutoDock Vina; ΔG values < −7 kcal/mol suggest strong interactions) .
- Enzyme assays : Measure IC₅₀ via fluorescence polarization (e.g., inhibition of COX-2 at 2.3 µM) .
- Cellular uptake studies : Radiolabeling (³H or ¹⁴C) tracks intracellular accumulation in cancer cell lines (e.g., HeLa cells) .
Q. Q4. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Dose-response standardization : Use WHO-recommended protocols to eliminate variability in IC₅₀ reporting .
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and verify solvent effects (DMSO ≤0.1% v/v) .
- Meta-analysis : Pool data from ≥3 independent studies using ANOVA to identify outliers .
Structure-Activity Relationship (SAR) and Optimization
Q. Q5. How can SAR studies be designed to improve the compound’s therapeutic potential?
Methodological Answer:
- Substituent variation : Replace bromine with chlorine or iodine to assess halogen-dependent potency .
- Scaffold hopping : Compare thiophene-2-carboxamide with furan/pyrrole analogs to evaluate heterocyclic effects .
- Pharmacokinetic profiling : Measure logP (octanol/water) to optimize lipophilicity (target: 2–3 for blood-brain barrier penetration) .
Q. Q6. What computational tools predict metabolic stability for this compound?
Methodological Answer:
- ADMET prediction : SwissADME estimates CYP450 metabolism (e.g., CYP3A4 clearance rate) and plasma protein binding (>90% suggests limited bioavailability) .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the methoxyethyl group) .
Analytical Challenges and Solutions
Q. Q7. How can researchers address low yields in the final amidation step?
Methodological Answer:
- Coupling reagent optimization : Replace EDC/HOBt with HATU for higher efficiency (yield increases from 45% to 72%) .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 30min at 80°C .
- In situ IR monitoring : Track carboxamide formation (disappearance of -COOH peak at 1700 cm⁻¹) .
Data Reproducibility and Reporting
Q. Q8. What minimal characterization data should be reported for reproducibility?
Methodological Answer:
- Synthetic protocols : Detailed reagent ratios (e.g., 1.2 eq. bromine), reaction times, and workup steps .
- Analytical data : NMR shifts (δ ppm), MS spectra, HPLC purity (≥95%), and melting point (e.g., 145–147°C) .
- Biological assays : Cell line origin, passage number, and assay conditions (pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
